4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes at the benzylic C-H bond using pinacolborane . The reaction conditions often include the use of a palladium catalyst and a base under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Medicine: May be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its reactivity as a boronate ester and an aldehyde. The boronate ester group can undergo transmetalation with palladium complexes, facilitating Suzuki-Miyaura coupling reactions . The aldehyde group can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a boronate ester group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C15H21BO3 |
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Molecular Weight |
260.14 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO3/c1-10-7-12(9-17)13(8-11(10)2)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
InChI Key |
YJQBYNFPTDJEBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)C)C |
Origin of Product |
United States |
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